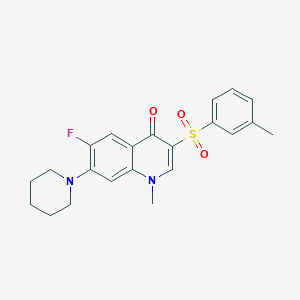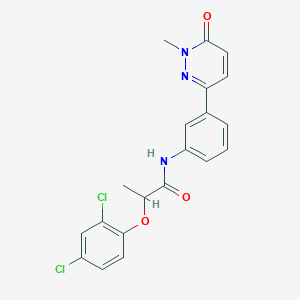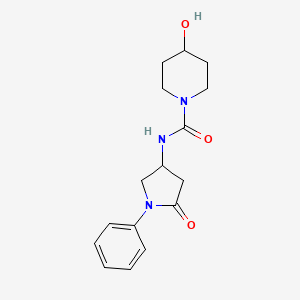
4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . This structure is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The orientation of different substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound likely involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 4-Hydroxypiperidine, a related compound, has a molecular weight of 101.15, and its properties include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 .Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
In medicinal chemistry, this compound’s derivatives, particularly those with a pyrrolidine ring, have been investigated for their antibacterial properties . The structure-activity relationship (SAR) studies suggest that substituents on the N′ position and the phenyl group significantly influence antibacterial activity. This compound could serve as a lead structure for developing new antibacterial drugs, with modifications to enhance potency and reduce resistance.
Pharmacology: Protein Kinase Inhibition
Pharmacologically, derivatives of this compound have shown promise as selective inhibitors of protein kinase B (Akt), which is a key player in cell growth and survival pathways . Akt signaling is often deregulated in cancers, making it a target for antitumor agents. Derivatives of this compound could be optimized to develop potent, orally bioavailable inhibitors with potential applications in cancer therapy.
Biochemistry: Enzyme Modulation
In biochemistry, the compound’s core structure, particularly the piperidine moiety, is crucial for modulating enzyme activity. It has been used in the synthesis of compounds that are potent antagonists of the human H3 receptor . Such antagonists have therapeutic potential in treating central nervous system disorders like sleep disturbances, obesity, and schizophrenia.
Organic Chemistry: Synthetic Building Blocks
From an organic chemistry perspective, the compound can be used as a building block for synthesizing a variety of biologically active molecules. Its piperidine core is a versatile scaffold that can be functionalized to create diverse chemical entities with potential pharmacological applications .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, with its complex structure and potential biological activity, could be a promising area for future research and drug development.
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core, which is similar to the structure of this compound, have been found to be potent antagonists of the human h3 receptor .
Mode of Action
The H3 receptor is known to play a crucial role in neurotransmission and the regulation of various biological processes .
Biochemical Pathways
Given its potential antagonistic action on the h3 receptor, it might influence neurotransmission and other related biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given its potential antagonistic action on the h3 receptor, it might influence neurotransmission and other related biological processes .
properties
IUPAC Name |
4-hydroxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-14-6-8-18(9-7-14)16(22)17-12-10-15(21)19(11-12)13-4-2-1-3-5-13/h1-5,12,14,20H,6-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLKFYXXFYICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

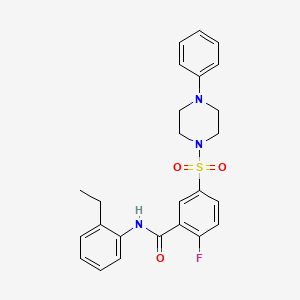
![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)
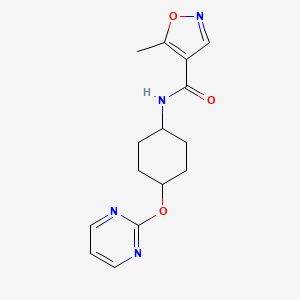
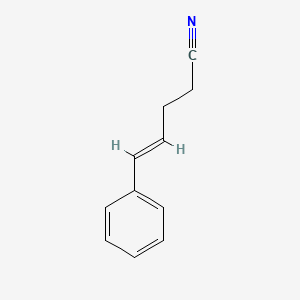

![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)
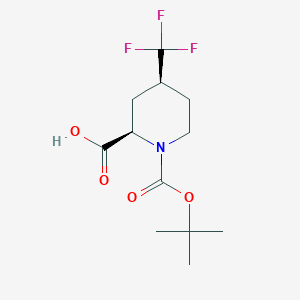
![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)


![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)
